N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-27-14-7-8-15-17(11-14)29-20(21-15)22(12-13-5-3-2-4-6-13)19(24)16-9-10-18(28-16)23(25)26/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVQTJWZWOECRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory or anti-cancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The benzothiazole ring and nitrofuran moiety are crucial for its activity, as they can participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized against related benzothiazole derivatives:
Key Observations:
- Methoxy vs. Nitro Substitution: The 6-methoxy group in the target compound and BTC-j may enhance solubility or binding affinity compared to the nitro group in BTC-r, which could increase electrophilicity but reduce metabolic stability .
- Nitrofuran Moiety: The 5-nitro group in the target compound and CBK260868 is critical for redox-mediated bioactivity, possibly generating reactive intermediates that damage microbial DNA or inhibit enzymes .
Antimicrobial Activity and Mechanism
Benzothiazole derivatives such as BTC-j and BTC-r exhibit potent antimicrobial activity against gram-positive and gram-negative bacteria, with MIC values as low as 3.125 µg/mL (e.g., BTC-j against E. coli) . The proposed mechanism involves inhibition of DNA gyrase, a validated target for antibacterial agents .
Physicochemical and Crystallographic Insights
X-ray studies of the 6-methoxybenzothiazole derivative (2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) reveal intermolecular hydrogen bonding (N–H⋯N) and non-classical C–H⋯O interactions, which stabilize crystal packing . These findings suggest that the 6-methoxy group in the target compound may influence solid-state stability and solubility, critical factors for drug formulation.
Biological Activity
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, a nitrofuran group, and a carboxamide functional group. Its chemical structure can be represented as follows:
This unique combination of functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes such as cyclooxygenase (COX), which plays a critical role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition can lead to anti-inflammatory effects.
- Signal Transduction Modulation : It also modulates signal transduction pathways involved in cell proliferation and inflammation, potentially providing anti-cancer properties.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial and fungal strains, suggesting that this compound may share similar properties .
Anti-inflammatory and Anticancer Potential
Studies have shown that compounds with similar structures possess anti-inflammatory and anticancer activities. For example, benzothiazole derivatives have been evaluated for their effects on cancer cell lines and inflammatory models. The inhibition of COX enzymes is a common mechanism through which these compounds exert their effects.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Derivative : The initial step involves synthesizing 6-methoxybenzothiazole from 2-amino-thiophenol.
- Coupling Reaction : This derivative is then reacted with benzyl bromide under basic conditions to form the benzyl derivative.
- Carboxamide Formation : Finally, the reaction with 5-nitrofuran-2-carboxylic acid chloride yields the target compound.
Q & A
Q. Q: What are the established synthetic routes for N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide?
A: The compound can be synthesized via carbodiimide-mediated coupling. For example, a related nitrofuran-benzothiazole carboxamide was prepared using EDC/HCl in DMF with 6-methoxy-1,3-benzothiazol-2-amine, followed by purification via preparative HPLC (yield: ~19%) . Key steps include:
- Reagent selection : EDC/HCl for amide bond formation.
- Solvent optimization : DMF for solubility and reaction efficiency.
- Purification : Preparative HPLC to isolate the product from byproducts.
Advanced Synthesis Optimization
Q. Q: How can coupling efficiency be improved for structurally similar benzothiazole-carboxamide derivatives?
A: Optimization strategies include:
- Alternative coupling agents : HATU or DCC may enhance yield compared to EDC .
- Temperature control : Prolonged reaction times (e.g., 72 hours) under mild conditions (room temperature) improve conversion .
- Protecting groups : Use of Boc or Fmoc groups to prevent side reactions during multi-step syntheses (hypothesized from benzoxazole analog protocols) .
Basic Characterization Methods
Q. Q: Which spectroscopic techniques are essential for characterizing this compound?
A: Standard methods include:
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.76 ppm in analogs) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ observed at m/z 289.1 for a related compound) .
- FT-IR : Identifies functional groups (e.g., nitrofuran C=O stretch ~1668 cm⁻¹) .
Advanced Structural Validation
Q. Q: How is X-ray crystallography applied to resolve structural ambiguities in benzothiazole derivatives?
A: Key steps include:
- Crystallization : Slow evaporation from ethanol to obtain single crystals .
- Data collection : Use of SHELX programs (e.g., SHELXL) for refinement, accounting for anisotropic displacement parameters .
- Validation : WinGX suite for geometry analysis and ORTEP for visualization of H-bonding (e.g., N–H⋯N interactions in dimeric structures) .
Basic Biological Screening
Q. Q: What preliminary assays are used to evaluate biological activity?
A: Initial screens focus on:
- Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus (G+) and Proteus vulgaris (G−) at varying concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HL-60) to determine IC50 values .
Advanced Mechanistic Studies
Q. Q: How does this compound induce apoptosis in cancer cells?
A: Mechanistic insights from analogs suggest:
- Pathway modulation : Upregulation of pro-apoptotic p21 and downregulation of Bcl-2 .
- Target interaction : Potential inhibition of microtubule dynamics or proteasome pathways (inferred from nitrofuran derivatives) .
- Validation : siRNA knockdown of p53 to confirm dependency in apoptosis assays .
Data Contradiction Resolution
Q. Q: How to address discrepancies between purity assays and biological activity?
A: Methodological solutions include:
- HPLC-DAD/MS : Verify purity and detect trace impurities (e.g., nitro-reduction byproducts) .
- Dose-response curves : Exclude non-linear effects at high concentrations.
- Orthogonal assays : Compare LC-MS data with bioactivity to identify active impurities (e.g., hydrolyzed intermediates) .
Comparative Analysis with Analogs
Q. Q: How do structural modifications (e.g., methoxy vs. methylsulfonyl groups) alter bioactivity?
A: Evidence from similar compounds shows:
| Modification | Impact | Reference |
|---|---|---|
| Methoxy (OCH3) | Enhances solubility and H-bonding (e.g., dimer formation in X-ray studies) | |
| Nitro (NO2) | Increases electrophilicity, improving antimicrobial potency | |
| Benzyl substitution | Modulates steric bulk, affecting receptor binding (e.g., IC50 shifts) |
Advanced Computational Modeling
Q. Q: How can molecular docking predict target interactions for this compound?
A: Protocols include:
- Ligand preparation : Optimize 3D structure using Gaussian at B3LYP/6-31G* level.
- Target selection : Prioritize enzymes with benzothiazole-binding pockets (e.g., proteasome β5 subunit) .
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC50 data .
Reproducibility Challenges
Q. Q: What factors cause variability in synthetic yields across labs?
A: Critical variables include:
- Moisture sensitivity : Use of anhydrous DMF and molecular sieves to stabilize carbodiimide reagents .
- Catalyst traces : Residual Pd in coupling reactions (mitigated by scavengers like QuadraSil MP) .
- Crystallization conditions : Ethanol/water ratios impacting crystal quality and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
